molecular formula C16H21N7O B377071 4,6-bis(ethylamino)-1,3,5-triazin-2-yl(2-phenoxyethyl)cyanamide CAS No. 306318-66-1

4,6-bis(ethylamino)-1,3,5-triazin-2-yl(2-phenoxyethyl)cyanamide

Cat. No.: B377071
CAS No.: 306318-66-1
M. Wt: 327.38g/mol
InChI Key: IVVLDNNTNMUFHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-bis(ethylamino)-1,3,5-triazin-2-yl(2-phenoxyethyl)cyanamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with ethylamino groups and a phenoxyethyl cyanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-bis(ethylamino)-1,3,5-triazin-2-yl(2-phenoxyethyl)cyanamide typically involves multiple steps, starting with the formation of the triazine ring. One common method involves the reaction of cyanuric chloride with ethylamine under controlled conditions to introduce the ethylamino groups. This is followed by the reaction with 2-phenoxyethylamine to attach the phenoxyethyl cyanamide moiety. The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane or acetonitrile to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4,6-bis(ethylamino)-1,3,5-triazin-2-yl(2-phenoxyethyl)cyanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the triazine ring, where the ethylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

Chemistry

In chemistry, 4,6-bis(ethylamino)-1,3,5-triazin-2-yl(2-phenoxyethyl)cyanamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is being explored for its potential therapeutic properties. It may have applications in the treatment of certain diseases due to its ability to modulate biological pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 4,6-bis(ethylamino)-1,3,5-triazin-2-yl(2-phenoxyethyl)cyanamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • [4,6-Diamino-1,3,5-triazin-2-yl]-(2-phenoxyethyl)cyanamide
  • [4,6-Bis(methylamino)-1,3,5-triazin-2-yl]-(2-phenoxyethyl)cyanamide

Uniqueness

Compared to similar compounds, 4,6-bis(ethylamino)-1,3,5-triazin-2-yl(2-phenoxyethyl)cyanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

306318-66-1

Molecular Formula

C16H21N7O

Molecular Weight

327.38g/mol

IUPAC Name

[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-(2-phenoxyethyl)cyanamide

InChI

InChI=1S/C16H21N7O/c1-3-18-14-20-15(19-4-2)22-16(21-14)23(12-17)10-11-24-13-8-6-5-7-9-13/h5-9H,3-4,10-11H2,1-2H3,(H2,18,19,20,21,22)

InChI Key

IVVLDNNTNMUFHJ-UHFFFAOYSA-N

SMILES

CCNC1=NC(=NC(=N1)N(CCOC2=CC=CC=C2)C#N)NCC

Canonical SMILES

CCNC1=NC(=NC(=N1)N(CCOC2=CC=CC=C2)C#N)NCC

Origin of Product

United States

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